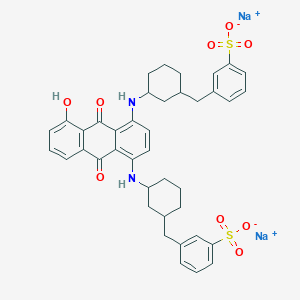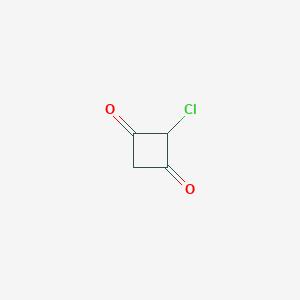
2-Chlorocyclobutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorocyclobutane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is a cyclic hydrocarbon with a chlorine atom attached to the second carbon of the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclobutane-1,3-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Chlorocyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Chlorocyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chlorocyclobutane-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
相似化合物的比较
Similar Compounds
Cyclobutane-1,3-dione: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Bromocyclobutane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
2-Fluorocyclobutane-1,3-dione: Contains a fluorine atom, which significantly alters its reactivity and applications.
Uniqueness
2-Chlorocyclobutane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine atom can participate in a range of substitution and elimination reactions, making the compound versatile for synthetic and industrial purposes.
属性
CAS 编号 |
65519-57-5 |
|---|---|
分子式 |
C4H3ClO2 |
分子量 |
118.52 g/mol |
IUPAC 名称 |
2-chlorocyclobutane-1,3-dione |
InChI |
InChI=1S/C4H3ClO2/c5-4-2(6)1-3(4)7/h4H,1H2 |
InChI 键 |
GZRGBAJMZOHTCU-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
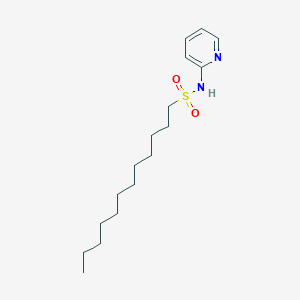
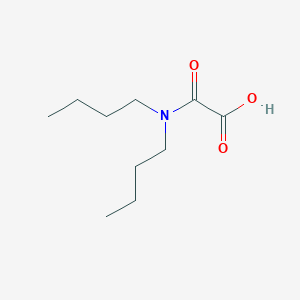
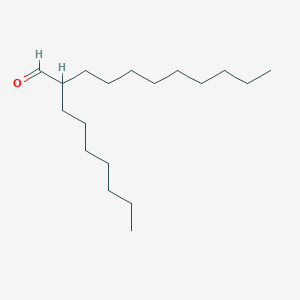
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)

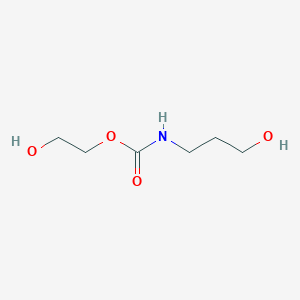
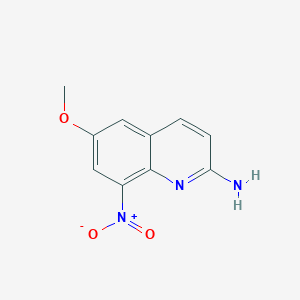
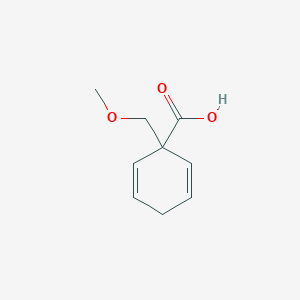
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

